molecular formula C24H24N4O3S B2678624 N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1223807-61-1

N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B2678624
CAS No.: 1223807-61-1
M. Wt: 448.54
InChI Key: VPPSEADHJJNUGR-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a dimethoxyphenyl group, an ethylphenyl group, and a pyrazolo[1,5-a]pyrazine moiety, connected through a sulfanyl acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethylphenyl group: This step may involve a substitution reaction where the ethylphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the sulfanyl acetamide linkage: This final step involves the reaction of the intermediate with a suitable thiol and acetamide derivative under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Optimization of reaction temperatures and times: to maximize product formation.

    Use of efficient catalysts: to enhance reaction rates and selectivity.

    Implementation of purification techniques: such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to specific receptors or enzymes: , modulating their activity.

    Interact with cellular pathways: , influencing processes such as signal transduction, gene expression, or metabolic pathways.

    Exert effects on cellular structures: , potentially affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
  • N-(3,5-dimethoxyphenyl)-2-{[2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
  • N-(3,5-dimethoxyphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide stands out due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, potentially leading to unique applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-4-16-5-7-17(8-6-16)21-14-22-24(25-9-10-28(22)27-21)32-15-23(29)26-18-11-19(30-2)13-20(12-18)31-3/h5-14H,4,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPSEADHJJNUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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